molecular formula C8H9N3O B1440492 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1186311-16-9

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1440492
CAS No.: 1186311-16-9
M. Wt: 163.18 g/mol
InChI Key: ORZZNLBBYXYCMH-UHFFFAOYSA-N
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Description

Substituent Positioning and Electronic Effects

Compound Substituents Key Differences
This compound 6-OCH₃, 3-CH₃ Electron-donating methoxy at C6; methyl at C3
4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine 4-OCH₂PhCl, 3-CH₃ Larger substituent at C4; different fusion site (c vs. b)
Tenatoprazole (R-form) 5-OCH₃, 2-SO-C6H3(OCH₃)(CH₃)₂ Sulfinyl group at C2; chiral center
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine 5-OCH₃, 3-CH₃ Methoxy at C5 vs. C6

Geometric and Electronic Implications

  • Fusion Site Variability :
    • Imidazo[4,5-b]pyridine : Nitrogen at C7; common in kinase inhibitors.
    • Imidazo[4,5-c]pyridine : Nitrogen at C5; used in GPCR modulators.
  • Substituent Influence :
    • Methoxy at C6 : Enhances solubility and H-bond acceptor capacity.
    • Methyl at C3 : Reduces basicity of the adjacent nitrogen, altering reactivity.

Properties

IUPAC Name

6-methoxy-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-10-7-3-6(12-2)4-9-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZZNLBBYXYCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258860
Record name 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258860
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-16-9
Record name 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine typically involves:

  • Starting from commercially available aminopyridine derivatives.
  • Functional group transformations including acetylation, nucleophilic substitution, and cyclization.
  • Introduction of methoxy and methyl substituents at specific positions on the imidazo[4,5-b]pyridine core.
  • Use of condensation reactions with aldehydes or other electrophiles to build the heterocyclic ring system.

This approach is consistent with the synthetic routes used for related imidazo[4,5-b]pyridine derivatives, which have been extensively studied for their biological activities.

Detailed Multi-Step Synthesis Procedure

A representative preparation method adapted from related imidazo[4,5-b]pyridine derivatives involves the following key steps:

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Acetylation of 5,6-diaminopyridine-3-ol Acetic anhydride Forms acetylated intermediate enhancing selectivity for further reactions
2 Conversion to potassium salt Stirring with K₂CO₃ in DMF for 3–4 hours Increases reactivity of hydroxyl group for nucleophilic substitution
3 Nucleophilic substitution with p-chloronitrobenzene Dropwise addition in DMF, stirring 2–3 hours Introduces aromatic substituent, key for ring closure
4 Precipitation and recrystallization Addition to cold 10% NaOH, recrystallization in ethanol Purifies intermediate compound for subsequent reactions
5 Condensation with substituted aromatic aldehydes Presence of Na₂S₂O₅ Forms imidazo[4,5-b]pyridine ring system with desired substitutions including methoxy and methyl groups

This sequence ensures regioselective formation of the fused heterocyclic system with the methoxy group at position 6 and methyl at position 3.

Alternative Pd-Catalyzed Amide Coupling Method

Another synthetic approach reported involves palladium-catalyzed amide coupling reactions to construct the imidazo[4,5-b]pyridine core. This method allows for:

  • Efficient formation of the heterocyclic ring.
  • Introduction of various substituents through coupling partners.
  • Potential for scale-up due to catalytic efficiency.

This Pd-catalyzed methodology has been used to prepare a range of imidazo[4,5-b]pyridine derivatives with biological activities, indicating its applicability for this compound synthesis with appropriate starting materials.

Condensation Reaction-Based Synthesis

Condensation reactions starting from 2-aminopyridine or related precursors with aldehydes or ketones are common for synthesizing imidazo[4,5-b]pyridine derivatives. For this compound:

  • The methoxy group can be introduced via methoxylated starting materials or by methylation of hydroxyl precursors.
  • The methyl group at the 3-position is typically introduced through methyl-substituted aldehydes or via alkylation steps post ring formation.
  • These condensation reactions often proceed under acidic or basic catalysis, sometimes with heating to promote cyclization.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Multi-step acetylation and nucleophilic substitution 5,6-Diaminopyridine-3-ol, acetic anhydride, K₂CO₃, p-chloronitrobenzene Acetylation, salt formation, nucleophilic substitution, condensation High regioselectivity, well-established Multi-step, moderate reaction times
Pd-catalyzed amide coupling Appropriate amide and coupling partners Pd-catalyzed coupling and cyclization Catalytic efficiency, scalable Requires Pd catalyst, sensitive to conditions
Condensation with aldehydes 2-Aminopyridine derivatives, substituted aldehydes Condensation and cyclization Simplicity, versatile substitution May require optimization for regioselectivity

Research Findings and Notes

  • The presence of the methoxy group at position 6 and methyl group at position 3 significantly influences the compound's biological activity and physicochemical properties.
  • Synthetic routes emphasize maintaining the integrity of these substituents during ring formation.
  • Stability and yield optimization often involve controlling reaction conditions such as temperature, solvent choice, and reaction time.
  • X-ray crystallography and spectroscopic analyses confirm the successful formation of the imidazo[4,5-b]pyridine core with desired substitutions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds can act as inhibitors of important cellular pathways involved in cancer progression. For instance, they have shown efficacy against various cancer cell lines by inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

2. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that modifications to the imidazo[4,5-b]pyridine structure can enhance its antibacterial properties, making it a candidate for developing new antibiotics . The presence of specific substituents has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammatory responses in cellular models of retinal ischemia and obesity-related inflammation by modulating transcription factors involved in oxidative stress responses .

4. Antiviral Activity
Recent investigations have highlighted the potential of this compound in antiviral applications, particularly against human immunodeficiency virus (HIV). In vitro studies suggest that derivatives of this compound can inhibit viral replication effectively, showing promise for further development as antiviral agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is achieved through various chemical methods. These include cyclization reactions involving appropriate precursors and the use of different catalysts to optimize yields and purity. Understanding the SAR is crucial for enhancing the biological activity of these compounds. Modifications at specific positions on the imidazo[4,5-b]pyridine ring can significantly influence their pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits PARP; effective against various cancer cell lines
AntimicrobialActive against Gram-positive/negative bacteria; structure-dependent potency
Anti-inflammatoryReduces inflammatory response; affects Nrf2 and NF-κB pathways
AntiviralInhibits HIV replication; potential for further development

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their anticancer properties. One compound demonstrated an IC50 value of 8.6 nM against breast cancer cell lines when combined with temozolomide, indicating enhanced cytotoxicity compared to single-agent treatments .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The introduction of halogen atoms at specific positions resulted in increased potency, showcasing the importance of structural modifications in enhancing efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 6

  • 6-Methoxy Group : The methoxy substituent is electron-donating, enhancing aromatic π-electron density. This contrasts with 6-bromo derivatives (e.g., 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine), where the bromine atom is electron-withdrawing, reducing reactivity in nucleophilic substitutions .
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Features a phenyl group at position 6 and an amino group at position 2. The phenyl moiety increases hydrophobicity, while the amino group contributes to DNA adduct formation, a key mechanism in its carcinogenicity .

Substituent Effects at Position 3

  • Comparatively, 3-((3H-1,2,3-triazol-4-yl)methyl) derivatives exhibit enhanced anticancer activity due to triazole-mediated hydrogen bonding .

Ring System Variations

  • IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): While structurally similar, IQ has an extended quinoline ring system. This difference results in distinct carcinogenic profiles; IQ induces liver cancer in primates, whereas PhIP (an imidazo[4,5-b]pyridine derivative) targets the colon and mammary glands .

Antimicrobial Activity

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 8 in ) show moderate antimicrobial activity due to HOMO-LUMO orbital interactions that enhance membrane permeability .

Anticancer and Anti-Inflammatory Activity

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridines : Derivatives with diaryl substituents at positions 2 and 3 exhibit moderate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells) and COX-2 inhibitory activity .

Antituberculotic Activity

  • 2-Acetylimidazo[4,5-b]pyridine derivatives with thioamide or hydrazone groups show promising in vitro antitubercular activity, highlighting the importance of electron-withdrawing substituents at position 2 .

Key Research Findings and Implications

  • Electronic Effects: Methoxy and methyl groups in this compound likely enhance metabolic stability compared to bromo or amino derivatives, making it a candidate for drug development .
  • Pharmacological Gaps : While antitubercular and anticancer activities are documented for other derivatives, further studies are needed to explore this compound’s specific applications .

Biological Activity

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3OC_8H_9N_3O, with a molecular weight of approximately 163.18 g/mol. The structure features a fused imidazole and pyridine ring system, with a methoxy group at the sixth position and a methyl group at the third position, which contribute to its unique chemical properties and potential biological activities .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that derivatives of imidazo[4,5-b]pyridine demonstrate both antifungal and antibacterial activities. In particular, studies indicate that these compounds are effective against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several imidazo[4,5-b]pyridine derivatives against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that Gram-positive bacteria were more susceptible to these compounds compared to Gram-negative strains, which displayed higher resistance .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an antitumor agent. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

The compound's anticancer activity is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit the activation of protein kinases such as Akt and its downstream effectors like p70S6K. This inhibition can disrupt critical signaling pathways involved in cell growth and survival.
  • Modulation of Gene Expression : The compound may influence gene expression by interacting with specific transcription factors or binding to nucleic acids, affecting cellular processes related to proliferation and apoptosis .

Biochemical Pathways

The biological activity of this compound is linked to its interaction with various biochemical pathways:

  • NF-kB Activation : It has been suggested that this compound can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes, which play a role in inflammatory responses and cell survival mechanisms.
  • Cell Signaling Modulation : The compound can modulate GABA receptors involved in inhibitory neurotransmission, further highlighting its multifaceted biological roles.

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds exhibit good oral bioavailability. They effectively inhibit target pathways following oral administration in animal models. This characteristic is crucial for developing therapeutic agents that require systemic administration.

Summary Table of Biological Activities

Biological Activity Mechanism Target Organisms/Cells Reference
AntimicrobialDisruption of bacterial cell functionBacillus cereus, E. coli
AntitumorInhibition of kinase signalingVarious cancer cell lines
NF-kB ActivationPhosphorylation pathwaysInflammatory cells
GABA Receptor ModulationAlteration of neurotransmissionNeuronal cells

Q & A

Q. Advanced SAR Strategy

  • Functional Group Modulation : Introduce triazole or piperazine moieties via click chemistry (e.g., 1,3-dipolar cycloaddition with benzyl azides) to probe receptor binding .
  • Bioisosteric Replacement : Replace methoxy groups with ethoxy or halogen atoms to assess electronic effects on activity .
  • Crystallographic Guidance : Use X-ray data to align substituents for optimal π-π stacking or hydrophobic interactions with target proteins .

How to resolve contradictory bioactivity data across studies (e.g., varying MIC values)?

Advanced Data Contradiction Analysis
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., Mueller-Hinton agar composition, inoculum size) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
  • Synergistic Effects : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) to clarify mechanisms .
  • Computational Modeling : Molecular docking can identify conflicting binding poses due to crystallographic vs. solution-state conformations .

What analytical techniques are essential for purity assessment and functional group verification?

Q. Basic Analytical Workflow

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀N₃O: m/z 176.082) .
  • Chromatography :
    • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
    • TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

How do solvent and catalyst choices impact regioselectivity in derivative synthesis?

Q. Advanced Synthetic Optimization

  • Polar Solvents (DMF, DMSO) : Favor cyclization over side reactions (e.g., dimerization) .
  • Acid Catalysts (p-TsOH) : Enhance imine formation in cyclization steps, reducing byproducts .
  • Metal Catalysts (Al³⁺) : Promote C–N coupling in triazole-functionalized derivatives .
  • Temperature Control : Reactions at 145°C improve yield vs. lower temperatures (e.g., 80°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

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